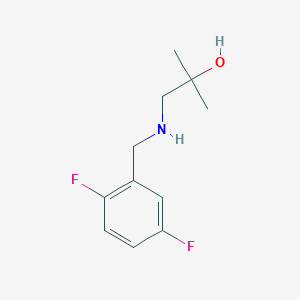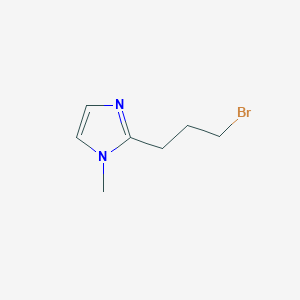![molecular formula C12H23N7O4 B12101027 2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-GLY-ARG-GLY-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (arginine and glycine) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of AC-GLY-ARG-GLY-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
AC-GLY-ARG-GLY-NH2 can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide into individual amino acids.
Substitution: The acetyl and amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acetic anhydride or other acylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Free amino acids (glycine and arginine).
Substitution: Modified peptides with different functional groups at the N-terminus or C-terminus.
Aplicaciones Científicas De Investigación
AC-GLY-ARG-GLY-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as wound healing and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of AC-GLY-ARG-GLY-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue plays a crucial role in binding to negatively charged sites on proteins, facilitating various biological processes. The peptide can modulate signaling pathways by influencing the activity of enzymes and receptors, leading to downstream effects on cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-Glycine-Glycine-Alanine-Amide (AC-GLY-GLY-ALA-NH2): Similar structure but with alanine instead of arginine.
Acetyl-Glycine-Arginine-Alanine-Amide (AC-GLY-ARG-ALA-NH2): Similar structure but with alanine at the C-terminus.
Acetyl-Glycine-Arginine-Glycine (AC-GLY-ARG-GLY): Similar structure but without the amide group at the C-terminus.
Uniqueness
AC-GLY-ARG-GLY-NH2 is unique due to the presence of the arginine residue, which imparts specific binding properties and biological activities. The combination of glycine and arginine residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C12H23N7O4 |
|---|---|
Peso molecular |
329.36 g/mol |
Nombre IUPAC |
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16) |
Clave InChI |
KZGGGXCZHOKQED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)




![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)
![6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12101010.png)

